

Spectroscopic Profile of Thiophene-2-carbothioamide: A Technical Guide

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Compound of Interest

Compound Name: *Thiophene-2-carbothioamide*

Cat. No.: *B153584*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Thiophene-2-carbothioamide** ($C_5H_5NS_2$), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, detailed experimental spectra for this specific molecule, this document presents a combination of available mass spectrometry data and theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics. These predictions are based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, this guide outlines standardized experimental protocols for the acquisition of this data, serving as a practical reference for researchers.

Core Spectroscopic Data

The spectroscopic data for **Thiophene-2-carbothioamide** is summarized below. The mass spectrometry data is based on available database information, while the NMR and IR data are predicted based on typical values for similar chemical structures.

Spectroscopic Technique	Parameter	Value/Range
¹ H NMR	Chemical Shift (δ)	~7.0-8.0 ppm (thiophene ring protons), ~8.0-9.5 ppm (thioamide -NH ₂ protons)
¹³ C NMR	Chemical Shift (δ)	~125-150 ppm (thiophene ring carbons), ~190-200 ppm (thioamide C=S carbon)
IR Spectroscopy	Wavenumber (cm ⁻¹)	~3300-3100 (N-H stretch), ~1650-1600 (C=C stretch, thiophene), ~1550-1450 (N-H bend), ~1350-1150 (C=N stretch), ~850-700 (C-S stretch)
Mass Spectrometry	Molecular Ion [M] ⁺	m/z 143
Key Fragments		m/z 126 ([M-NH] ⁺), 111 ([M-S] ⁺), 84 ([C ₄ H ₄ S] ⁺)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity. The following are generalized protocols applicable to the analysis of **Thiophene-2-carbothioamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of **Thiophene-2-carbothioamide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-15 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **Thiophene-2-carbothioamide** sample directly onto the crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

- Prepare a dilute solution of **Thiophene-2-carbothioamide** (typically 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

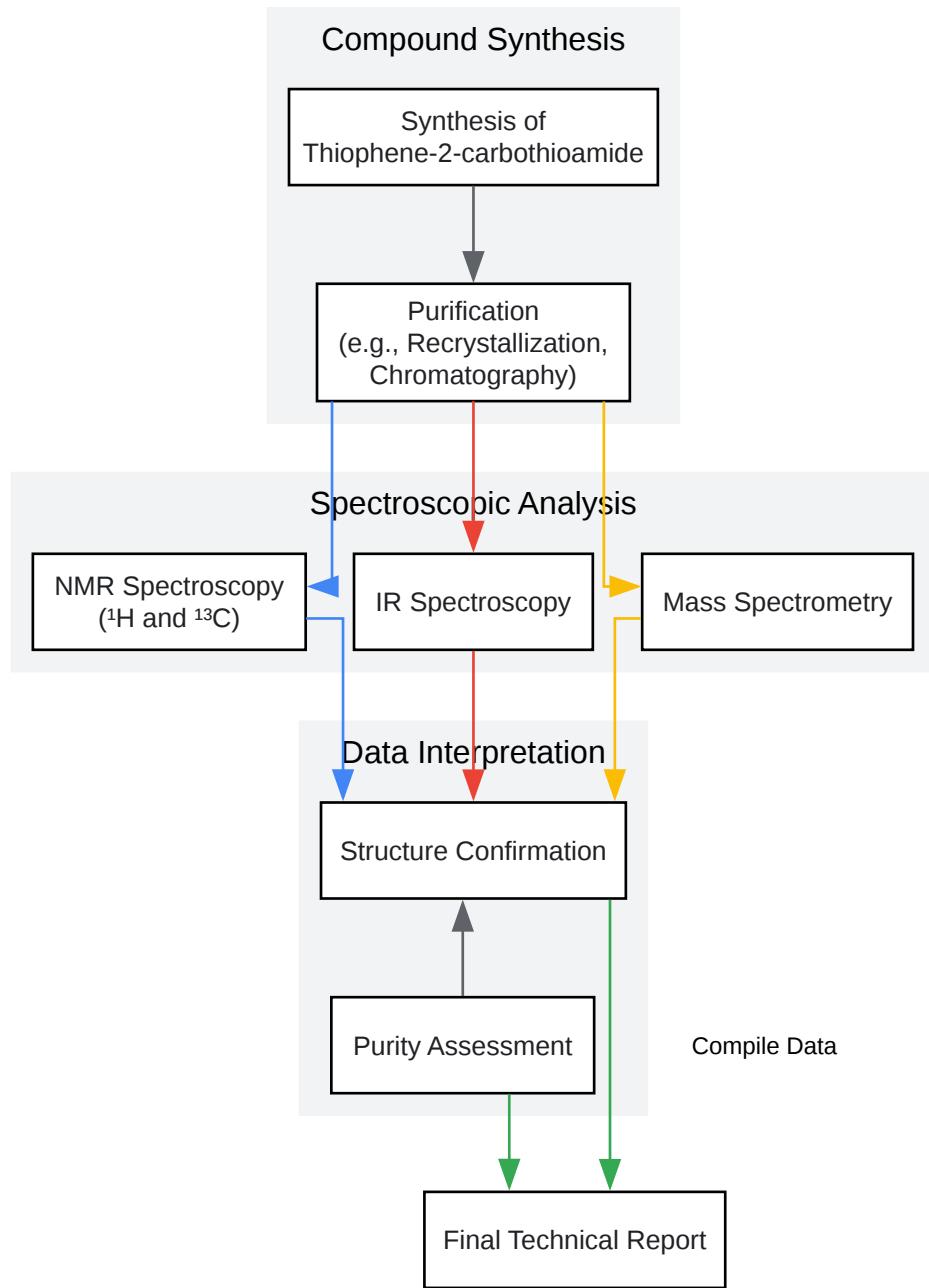
Data Acquisition (Electron Ionization - EI):

- Ionization Energy: 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 200-250 °C.
- GC Conditions (if applicable): Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **Thiophene-2-carbothioamide**.

Workflow for Spectroscopic Analysis of Thiophene-2-carbothioamide



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